5-Phenylpyrazolidin-3-one
Overview
Description
Synthesis Analysis
The synthesis of 5-Phenylpyrazolidin-3-one and its derivatives often involves reactions that yield complex heterocyclic structures. For instance, Bren et al. (2018) synthesized photochromic 5-phenylpyrazolidin-3-one-based azomethine imines, showcasing the compound's potential for creating molecular "off-on" switches of fluorescence (Bren et al., 2018). Similarly, Xu et al. (2020) developed a divergent synthesis route for pyrazolo[1,2-a]pyrazolones and 2-acylindoles from 1-phenylpyrazolidinones, highlighting the versatility of this scaffold in synthetic chemistry (Xu et al., 2020).
Molecular Structure Analysis
The molecular structure of 5-Phenylpyrazolidin-3-one derivatives has been elucidated through various analytical techniques, including X-ray diffraction and NMR spectroscopy. Olesiejuk et al. (2018) detailed the π-electron delocalization in 2-benzoyl-5-phenylpyrazolidin-3-one, providing insights into the compound's electronic structure and intermolecular interactions (Olesiejuk et al., 2018).
Chemical Reactions and Properties
Chemical properties of 5-Phenylpyrazolidin-3-one derivatives, such as electrochemical behavior, have been extensively studied. Bellamy et al. (1983) examined the electrochemical oxidation of 1-phenylpyrazolidin-3-ones, shedding light on the reaction mechanisms and the impact of various substituents on the compound's reactivity (Bellamy et al., 1983).
Physical Properties Analysis
The physical properties of 5-Phenylpyrazolidin-3-one derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The work of Lu Jiu-fu et al. (2015) on the crystal structure of a phenylpyrazolidin derivative illustrates the importance of structural analysis in understanding the compound's physical characteristics (Lu Jiu-fu et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal for the utility of 5-Phenylpyrazolidin-3-one in synthetic organic chemistry. The research by Novak et al. (2014) on synthesizing polyfunctionalized 4-aminopyrazolidin-3-ones demonstrates the compound's versatility and the potential for creating diverse chemical entities (Novak et al., 2014).
Scientific Research Applications
Anticonvulsant Activity
- Pharmacologic Studies : 5-Phenylpyrazolidin-3-one derivatives, specifically 1-methyl-5-phenylpyrazolidin-3-one, have been explored for their anticonvulsant activities. Despite showing promising results in animal tests, toxic manifestations in hematopoietic tissues and liver precluded clinical trials (Bass, Gray, & Larson, 1959).
Electrochemical Oxidation
- Reaction Mechanism in Electrochemical Studies : Studies on 1-phenylpyrazolidin-3-one and its analogues reveal insights into their electrochemical oxidation mechanisms. These involve deprotonation of the cation-radical at specific positions, with the oxidation pathways being influenced by the nature of substituents (Bellamy, Innes, & Hillson, 1983).
Chemosensors
- Development of Chemosensors : 5-Phenylpyrazolidin-3-one has been used to develop azomethinimines, representing a new class of chemosensors. These chemosensors exhibit ionochromic properties, particularly effective in sensing Cu2+ cations and F− anions, as identified through electron spectroscopy (Bren et al., 2015).
Crystal and Molecular Structures
- Structural Analysis : The crystal and molecular structures of compounds like 2-benzoyl-5-phenylpyrazolidin-3-one have been studied. These studies involve X-ray diffraction and density functional theory to understand the molecular arrangement and π-electron delocalization in the molecule (Olesiejuk et al., 2018).
Photo- and Ionochromic Properties
- Spectroscopy and Luminescence : 5-Phenylpyrazolidin-3-one-based azomethine imines exhibit photochromic properties and can act as molecular “off-on” switches of fluorescence when interacting with specific ions. This property is leveraged in the development of bifunctional chemosensors (Bren et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-phenylpyrazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCDISPKCBTNDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296577 | |
Record name | 5-phenylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrazolidin-3-one | |
CAS RN |
13047-12-6 | |
Record name | NSC109955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-phenylpyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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